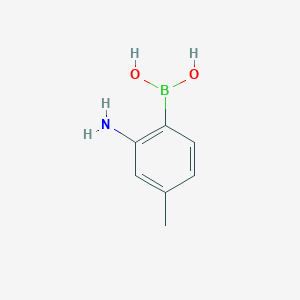

(2-Amino-4-methylphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Amino-4-methylphenyl)boronic acid is an aromatic boronic acid derivative featuring an amino (-NH₂) group at the ortho position and a methyl (-CH₃) group at the para position relative to the boronic acid (-B(OH)₂) moiety. Boronic acids are widely recognized for their reversible covalent interactions with diols, amines, and other nucleophiles, making them valuable in dynamic combinatorial chemistry, drug design, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methylphenyl)boronic acid typically involves the reaction of 2-amino-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow processes to enhance efficiency and yield. The use of protective groups, such as pinacol esters, can also be employed to stabilize the boronic acid during synthesis and storage .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-4-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides in the presence of a palladium catalyst.

Oxidation: The boronic acid can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Substitution: Amino-substituted derivatives.

Scientific Research Applications

(2-Amino-4-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-4-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boron atom to the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The amino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Physicochemical Properties

Table 1: Key Structural and Functional Differences

*Experimental pKa values vary with solvent and measurement methods . †Estimated based on substituent effects: Amino groups lower pKa, while methyl groups have minimal electronic impact .

Key Observations :

- Electronic Effects: The amino group in this compound lowers its pKa compared to phenylboronic acid, enhancing reactivity at physiological pH .

Anticancer Activity :

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells) due to interactions with transcription factors or proteases .

- This compound’s amino group may facilitate interactions with serine proteases or kinases, though direct anticancer data are lacking in the evidence.

Enzyme Inhibition :

- β-Lactamase Inhibition : 1-Amido-2-triazolylethaneboronic acid (Ki ~ nM range) shows improved activity over phenyl-substituted analogs, highlighting the role of heterocyclic substituents .

- Protease Inhibition : Bifunctional aryl boronic acids (e.g., FL-166) inhibit SARS-CoV-2 3CLpro with Ki = 40 nM, leveraging boronic acid’s covalent interaction with catalytic serine .

Diagnostic Utility :

- Phenylboronic acid outperforms aminophenylboronic acid (APBA) in disk potentiation tests for detecting KPC carbapenemases, suggesting substituent position critically affects diagnostic accuracy .

Comparative Binding Affinity and Selectivity

- Glucose Binding : 3-AcPBA and 4-MCPBA exhibit lower glucose association constants than boronic acids with electron-donating groups, emphasizing the trade-off between pKa and diol-binding efficiency .

- Fungal HDAC Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits appressorium formation in Magnaporthe oryzae at 1 µM, comparable to trichostatin A (1.5 µM), indicating substituent flexibility enhances target engagement .

Q & A

Q. Basic: What are the optimal synthetic routes for (2-Amino-4-methylphenyl)boronic acid, and how can purity be validated?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, starting with halogenated aromatic precursors. A common approach includes:

Borylation via Miyaura Borylation : Reaction of 2-amino-4-methylbromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

Protection/Deprotection of Amino Groups : To prevent undesired side reactions, the amino group may be protected (e.g., with Boc groups) during synthesis and later deprotected under acidic conditions .

Purity Validation :

- LC-MS/MS : Highly sensitive triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode can detect impurities at sub-ppm levels. This method avoids derivatization and reduces sample preparation time .

- ¹H/¹¹B NMR Spectroscopy : Confirms structural integrity and quantifies residual solvents or byproducts .

Q. Basic: Which analytical techniques are most effective for characterizing boronic acid derivatives?

Methodological Answer:

Key techniques include:

- MALDI-TOF Mass Spectrometry : Effective for sequencing boronic acid-containing peptides. Derivatization with diols (e.g., pinacol) prevents boroxine formation, enabling accurate mass analysis .

- Surface Plasmon Resonance (SPR) : Measures binding kinetics of boronic acids with glycoproteins or diol-containing molecules. SPR can quantify association/dissociation rates in real time .

- HPLC with Fluorescence Detection : Used for quantifying boronic acid-drug conjugates, especially when paired with pre-column derivatization .

Q. Advanced: How do secondary interactions affect boronic acid-based glycoprotein binding studies, and how can these be mitigated?

Methodological Answer:

Non-specific secondary interactions (e.g., hydrophobic or electrostatic forces) can reduce selectivity in glycoprotein capture. For example, RNAse B binding to boronic acid surfaces is influenced by buffer pH and ionic strength .

Mitigation Strategies :

- Buffer Optimization : Use high-pH borate buffers (pH ≥ 8.5) to enhance boronate ester formation while minimizing non-specific interactions .

- Surface Modification : Introduce hydrophilic spacers (e.g., carboxymethyl dextran) to reduce hydrophobic interactions .

Q. Advanced: What strategies address boroxine formation during mass spectrometric analysis of boronic acids?

Methodological Answer:

Boroxine formation (dehydration/trimerization) complicates MS analysis. Solutions include:

- Derivatization : Convert boronic acids to stable esters using diols (e.g., pinacol) or 2,5-dihydroxybenzoic acid (DHB), which also acts as a MALDI matrix .

- On-Plate Esterification : Mix samples directly with DHB on the MALDI plate for in situ derivatization, simplifying workflow .

Q. Advanced: How to design boronic acid derivatives for targeted anticancer activity?

Methodological Answer:

- Bioisosteric Replacement : Replace carboxyl or hydroxyl groups in lead compounds with boronic acid moieties to enhance binding to proteases (e.g., proteasome inhibitors) .

- Structure-Activity Relationship (SAR) Studies : Test analogs with varying substituents (e.g., trifluoromethyl or methyl groups) on the phenyl ring. For instance, (2-Amino-4-(trifluoromethyl)phenyl)boronic acid shows enhanced lipophilicity and cellular uptake .

- In Silico Screening : Use molecular docking to predict binding affinity to targets like EGFR or HER2 .

Q. Advanced: What are the kinetic considerations in boronic acid-diol binding for sensor development?

Methodological Answer:

Binding kinetics determine sensor response time. Key findings:

- Stopped-Flow Kinetics : Reveals that boronic acid-sugar binding (e.g., with D-fructose) reaches equilibrium in seconds. kon values correlate with thermodynamic affinity (fructose > glucose) .

- pH Dependence : Binding is faster at physiological pH (7.4) due to optimal boronate anion formation .

Design Implications :

- Prioritize boronic acids with electron-withdrawing substituents (e.g., -CF₃) to enhance kon .

- Use fluorescence quenching assays for real-time monitoring .

Properties

Molecular Formula |

C7H10BNO2 |

|---|---|

Molecular Weight |

150.97 g/mol |

IUPAC Name |

(2-amino-4-methylphenyl)boronic acid |

InChI |

InChI=1S/C7H10BNO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,9H2,1H3 |

InChI Key |

OBKFYMDHRFVVQC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)N)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.